4,6-dichloro-N,N-dimethylpyrimidin-2-amine
CAS No.: 5734-68-9
Cat. No.: VC2428384
Molecular Formula: C6H7Cl2N3
Molecular Weight: 192.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5734-68-9 |
---|---|
Molecular Formula | C6H7Cl2N3 |
Molecular Weight | 192.04 g/mol |
IUPAC Name | 4,6-dichloro-N,N-dimethylpyrimidin-2-amine |
Standard InChI | InChI=1S/C6H7Cl2N3/c1-11(2)6-9-4(7)3-5(8)10-6/h3H,1-2H3 |
Standard InChI Key | PWJNRLSPEYCEMV-UHFFFAOYSA-N |
SMILES | CN(C)C1=NC(=CC(=N1)Cl)Cl |
Canonical SMILES | CN(C)C1=NC(=CC(=N1)Cl)Cl |
Introduction
Chemical Structure and Properties
4,6-Dichloro-N,N-dimethylpyrimidin-2-amine is a chlorinated pyrimidine derivative with significant importance in various chemical applications. The compound has a defined molecular structure with specific identifiers that facilitate chemical database searches and scientific communications.
Basic Chemical Information
The compound features a pyrimidine ring with two chlorine atoms and a dimethylamino functional group, giving it unique chemical characteristics. Its fundamental chemical identifiers are presented in Table 1.
Table 1: Chemical Identifiers of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine
Parameter | Value |
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CAS Number | 5734-68-9 |
Molecular Formula | C₆H₇Cl₂N₃ |
Molecular Weight | 192.04 g/mol |
IUPAC Name | 4,6-dichloro-N,N-dimethylpyrimidin-2-amine |
Standard InChI | InChI=1S/C6H7Cl2N3/c1-11(2)6-9-4(7)3-5(8)10-6/h3H,1-2H3 |
Standard InChIKey | PWJNRLSPEYCEMV-UHFFFAOYSA-N |
SMILES | CN(C)C1=NC(=CC(=N1)Cl)Cl |
The molecular structure involves a heterocyclic pyrimidine ring with two chlorine substituents at positions 4 and 6, and a dimethylamino group (N(CH₃)₂) at position 2. This structural arrangement contributes to its utility in various chemical reactions, particularly as a valuable building block in organic synthesis.
Physical and Chemical Properties
Understanding the physical and chemical properties of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine is essential for laboratory handling and for predicting its behavior in various chemical reactions and biological systems.
Table 2: Physical Properties of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine
Property | Value |
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Physical State | Solid |
Melting Point | 56-57.5°C |
Storage Temperature | 2-8°C (recommended) |
Solubility | Limited information available |
The compound is typically stored at 2-8°C to maintain its stability . While specific solubility data is limited in the available literature, its structure suggests solubility in common organic solvents like dichloromethane, chloroform, and dimethylformamide, which is characteristic of similar pyrimidine derivatives.
Synthesis Methods
The synthesis of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine can be achieved through several routes, with varying degrees of efficiency and complexity. Understanding these synthetic pathways is crucial for researchers aiming to produce this compound for further studies or applications.
Purification Techniques
Purification of the synthesized compound typically involves:
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Flash chromatography, which has been reported to achieve high yields and purity
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Recrystallization from appropriate solvents
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Column chromatography using silica gel
These purification methods are crucial for obtaining research-grade material suitable for biological testing and further chemical transformations.
Chemical Reactivity and Transformations
As a functionalized pyrimidine, 4,6-dichloro-N,N-dimethylpyrimidin-2-amine displays characteristic reactivity patterns that make it valuable in organic synthesis.
Nucleophilic Substitution Reactions
Biological and Pharmacological Activities
The biological activities of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine and its derivatives have been the subject of various investigations, particularly in the context of antiviral research.
Antiviral Properties
4,6-Dichloro-N,N-dimethylpyrimidin-2-amine has been utilized in the synthesis of compounds with significant antiviral activities, particularly against HIV-1 . Derivatives of this compound have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are an important class of anti-HIV drugs.
One notable example is the synthesis of MC-1220 analogs, where 4,6-dichloro-N,N-dimethylpyrimidin-2-amine serves as a key starting material. These analogs have been evaluated for their activity against HIV-1, with some compounds showing comparable activity to MC-1220 itself .
Immunomodulatory Effects
Research has indicated that 4,6-dichloro-N,N-dimethylpyrimidin-2-amine and its derivatives may influence immune responses. Specifically, studies have investigated their effect on nitric oxide production in mouse peritoneal cells, suggesting potential immunomodulatory properties.
This immunomodulatory activity could have implications for the development of novel therapeutic agents, although more research is needed to fully characterize these effects and their potential applications.
Category | Details |
---|---|
Hazard Class | IRRITANT |
Signal Word | Warning |
Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing P271: Use only outdoors or in a well-ventilated area P264: Wash exposed areas thoroughly after handling P280: Wear protective gloves/protective clothing/eye protection/face protection |
Research Applications and Future Directions
The versatility of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine in organic synthesis and its potential biological activities continue to drive research interest in this compound.
Current Research Applications
Currently, 4,6-dichloro-N,N-dimethylpyrimidin-2-amine finds application in several research areas:
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As a building block in the synthesis of heterocyclic compounds with potential pharmaceutical applications
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In the development of antiviral agents, particularly those targeting HIV-1
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As a precursor in the synthesis of compounds being investigated for their immunomodulatory properties
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In the development of Buchwald-Hartwig amination protocols for synthesizing N-arylpyrimidin-2-amine derivatives
Future Research Directions
Several promising research directions for 4,6-dichloro-N,N-dimethylpyrimidin-2-amine include:
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Further exploration of its derivatives as antiviral agents, particularly against emerging viral threats
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Investigation of structure-activity relationships to optimize biological activities
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Development of more efficient and environmentally friendly synthesis methods
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Exploration of potential applications in materials science, such as in the development of functional materials with specific properties
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Further characterization of its immunomodulatory effects and potential therapeutic applications in this context
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